molecular formula C15H18N2O B1198198 2-Dimethylamino-4-(N-methylanilino)phenol CAS No. 58639-24-0

2-Dimethylamino-4-(N-methylanilino)phenol

Cat. No.: B1198198
CAS No.: 58639-24-0
M. Wt: 242.32 g/mol
InChI Key: BHZGTBGNEIZHIQ-UHFFFAOYSA-N
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Description

2-Dimethylamino-4-(N-methylanilino)phenol is a chemical compound with the molecular formula C15H18N2O. It is known for its role as an active metabolite of N,N-dimethylaniline-N-oxide in the autocatalytic formation of ferrihemoglobin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-4-(N-methylanilino)phenol can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaniline with N-methylaniline in the presence of a suitable catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-4-(N-methylanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various quinone derivatives and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Dimethylamino-4-(N-methylanilino)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.

    Biology: The compound is studied for its interactions with biological molecules, particularly hemoglobin.

    Medicine: Research has explored its potential therapeutic applications, including its role in the treatment of certain blood disorders.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-4-(N-methylanilino)phenol involves its interaction with hemoglobin. It catalytically transfers electrons from ferrohemoglobin to oxygen, leading to the formation of ferrihemoglobin. This process is accompanied by the formation of various metabolites, including methylamine, dimethylamine, and N-methylaniline . The compound’s ability to produce Heinz bodies in red cells and cause hemolytic anemia has also been documented .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylaminophenol
  • N,N-Dimethylaniline
  • N-Methylaniline

Uniqueness

2-Dimethylamino-4-(N-methylanilino)phenol is unique due to its specific structure and its role as an active metabolite in the formation of ferrihemoglobin.

Properties

IUPAC Name

2-(dimethylamino)-4-(N-methylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-16(2)14-11-13(9-10-15(14)18)17(3)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGTBGNEIZHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N(C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207343
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58639-24-0
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058639240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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